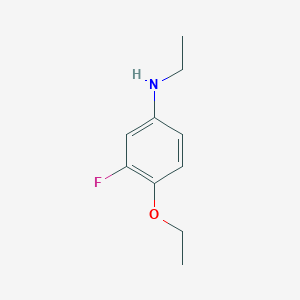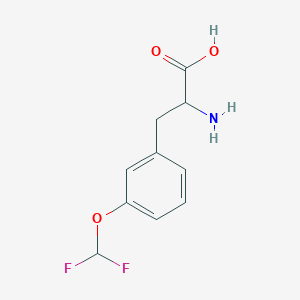
2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H11F2NO3. It is a derivative of phenylalanine, an essential amino acid, and features a difluoromethoxy group attached to the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethyl ether as a reagent under controlled conditions to achieve the desired substitution on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available phenylalanine. The process includes protection and deprotection steps to ensure selective functionalization of the aromatic ring. Advanced techniques such as catalytic hydrogenation and fluorination may be employed to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oximes, while reduction of the carboxylic acid group may produce alcohols or aldehydes .
科学的研究の応用
2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby influencing cellular processes .
類似化合物との比較
Similar Compounds
Phenylalanine: The parent compound, lacking the difluoromethoxy group.
2-Amino-3-(4-(difluoromethoxy)phenyl)propanoic acid: A regioisomer with the difluoromethoxy group at the para position.
2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: A similar compound with a trifluoromethyl group instead of difluoromethoxy.
Uniqueness
2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its stability, binding affinity, and selectivity, making it a valuable compound for various applications .
特性
分子式 |
C10H11F2NO3 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC名 |
2-amino-3-[3-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-2-6(4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15) |
InChIキー |
RJUZLLCGIHPZLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)F)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



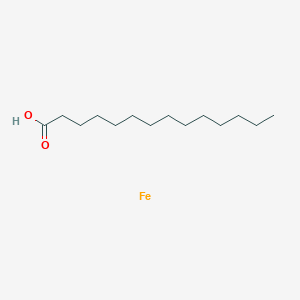
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
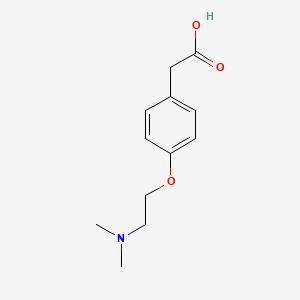
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





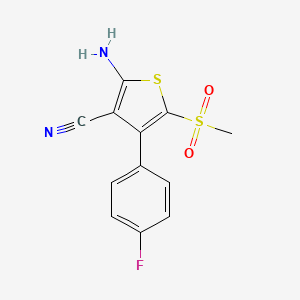
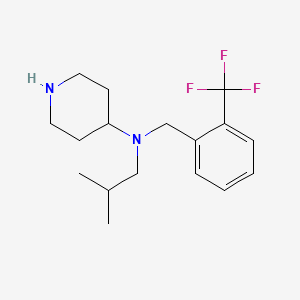
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)
